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molecular formula C13H15N3O2 B8570552 8-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide CAS No. 125055-70-1

8-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide

Cat. No. B8570552
M. Wt: 245.28 g/mol
InChI Key: OCTWAVRBRWPDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387588

Procedure details

A mixture containing 16.32 g (0.08 mol) of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and 12.4 ml (0.088 mol) of triethylamine in 480 ml of chloroform is cooled below -10° C. by ice salt. A solution of 6.5 ml (0.08 mol) of methyl chloroformate dissolved in 40 ml of chloroform is dropped to the above mixture at -18° C. during 10 minutes. After stirring for 5 minutes, 5.2 g (0.088 mol) of propylamine dissolved in 80 ml of chloroform are dropped to the above solution at -18° C. during 60 minutes. The reaction mixture is stirred at -10° C. for 1 hour, then allowed to stand under cooling by ice. For working up, the reaction mixture is washed 3 times with 150 ml of 5% sodium hydrogen carbonate solution each, then 3 times with 150 ml of water each. The organic phase is dried over anhydrous sodium sulfate, filtered and evaporated to give 17.3 g (88.2%) of the named compound as yellow crystals after recrystallization from ethanol, m.p.: 194°-196° C.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
88.2%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:15]=[CH:14][N:5]2[C:6](=[O:13])[C:7]([C:10]([OH:12])=O)=[CH:8][N:9]=[C:4]2[CH:3]=1.C(N(CC)CC)C.ClC(OC)=O.[CH2:28]([NH2:31])[CH2:29][CH3:30]>C(Cl)(Cl)Cl>[CH2:28]([NH:31][C:10]([C:7]1[C:6](=[O:13])[N:5]2[CH:14]=[CH:15][C:2]([CH3:1])=[CH:3][C:4]2=[N:9][CH:8]=1)=[O:12])[CH2:29][CH3:30]

Inputs

Step One
Name
Quantity
16.32 g
Type
reactant
Smiles
CC1=CC=2N(C(C(=CN2)C(=O)O)=O)C=C1
Name
Quantity
12.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
480 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
5.2 g
Type
reactant
Smiles
C(CC)N
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled below -10° C. by ice salt
ADDITION
Type
ADDITION
Details
is dropped to the above mixture at -18° C. during 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
are dropped to the above solution at -18° C. during 60 minutes
Duration
60 min
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at -10° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under cooling by ice
WASH
Type
WASH
Details
the reaction mixture is washed 3 times with 150 ml of 5% sodium hydrogen carbonate solution each, then 3 times with 150 ml of water each
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CC)NC(=O)C1=CN=C2N(C1=O)C=CC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g
YIELD: PERCENTYIELD 88.2%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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